molecular formula C9H18ClNO4 B15222132 Acetyl-1-13C-L-carnitine hydrochloride

Acetyl-1-13C-L-carnitine hydrochloride

Cat. No.: B15222132
M. Wt: 240.69 g/mol
InChI Key: JATPLOXBFFRHDN-PSUFLZSISA-N
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Description

Acetyl-1-13C-L-carnitine hydrochloride is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated at the acetyl position. This compound is a derivative of L-carnitine, an amino acid derivative that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The stable isotope labeling makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-1-13C-L-carnitine hydrochloride typically involves the acetylation of L-carnitine hydrochloride using [1-13C]-acetyl chloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent any unwanted side reactions. The process involves the following steps :

    Preparation of Reactants: L-carnitine hydrochloride is dissolved in glacial [1-13C]-acetic acid.

    Acetylation Reaction: [1-13C]-acetyl chloride is added dropwise to the solution while maintaining the temperature at 80°C.

    Isolation of Product: After the reaction is complete, the mixture is cooled, and the product is precipitated using acetone and isopropanol. The precipitate is then filtered and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetyl-1-13C-L-carnitine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetyl-1-13C-L-carnitine hydrochloride has a wide range of applications in scientific research:

    Metabolic Studies: Used to trace metabolic pathways and study the kinetics of fatty acid metabolism.

    NMR Spectroscopy: The 13C label enhances the sensitivity and resolution of NMR spectra, making it useful for structural and conformational studies.

    Medical Research: Investigated for its potential therapeutic effects in conditions like neuropathy, depression, and dementia.

    Industrial Applications: Used in the development of nutritional supplements and pharmaceuticals.

Mechanism of Action

Acetyl-1-13C-L-carnitine hydrochloride exerts its effects primarily by facilitating the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The acetyl group can also be utilized in the synthesis of acetyl-CoA, a key intermediate in various metabolic pathways. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The incorporation of the 13C isotope in Acetyl-1-13C-L-carnitine hydrochloride makes it unique, as it allows for detailed metabolic and structural studies using NMR spectroscopy. This isotopic labeling provides a non-invasive method to study complex biological processes in vivo.

Properties

Molecular Formula

C9H18ClNO4

Molecular Weight

240.69 g/mol

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i7+1;

InChI Key

JATPLOXBFFRHDN-PSUFLZSISA-N

Isomeric SMILES

C[13C](=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Origin of Product

United States

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